2,5-Dioctyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Description
2,5-Dioctyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (abbreviated here as Octyl-DPP-Th) is a diketopyrrolopyrrole (DPP)-based compound with a planar conjugated core flanked by octyl side chains and thiophene substituents. DPP derivatives are renowned for their strong light absorption, high charge carrier mobility, and tunable electronic properties, making them critical in organic electronics such as polymer solar cells (PSCs), organic thin-film transistors (OTFTs), and photodetectors . The octyl chains enhance solubility and processability, while the thiophene groups extend π-conjugation, lowering the optical bandgap (~1.3–1.5 eV) and improving charge transport . Octyl-DPP-Th serves as a monomer in conjugated polymers and small-molecule semiconductors, enabling efficient photovoltaic and transistor applications .
Properties
IUPAC Name |
2,5-dioctyl-1,4-dithiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N2O2S2/c1-3-5-7-9-11-13-19-31-27(23-17-15-21-35-23)25-26(29(31)33)28(24-18-16-22-36-24)32(30(25)34)20-14-12-10-8-6-4-2/h15-18,21-22H,3-14,19-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRQUVDGOPUXJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=C2C(=C(N(C2=O)CCCCCCCC)C3=CC=CS3)C1=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744266 | |
| Record name | 2,5-Dioctyl-3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1057401-08-7 | |
| Record name | 2,5-Dioctyl-3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of Aryl Nitriles with Diesters
The traditional method, adapted from European Patent EP 94911, involves reacting thiophene-2-carbonitrile with diethyl succinate in the presence of a strong base such as sodium tert-amylate. Under inert conditions, the mixture is refluxed in a high-boiling solvent (e.g., tert-amyl alcohol) for 4–10 hours, yielding the DPP core after methanol quenching and filtration. This method achieves a 70% yield , a significant improvement over earlier approaches that suffered from yields below 30%. Critical to success is the exclusion of moisture, as hydrolysis of intermediates to carboxylic acids or amides can reduce efficiency.
Three-Component Cyclization
An alternative route, reported by Metten et al., employs a three-component reaction involving sodium ethyl oxalacetate , 2-thiophenecarboxyaldehyde , and alkyl amines . The reaction proceeds via cyclization to form pyrrolinone esters, which are subsequently reduced with zinc and mesylated to yield intermediates for DPP formation. While this method enables access to asymmetric DPP derivatives, its applicability to symmetric systems like the target compound remains limited, with yields around 60% .
N-Alkylation to Introduce Dioctyl Chains
After obtaining the DPP core, the two amine groups are alkylated with n-octylbromide to enhance solubility and processability.
Alkylation Conditions and Optimization
A representative procedure from Chemical Communications utilizes potassium carbonate (K₂CO₃) as the base in N,N-dimethylformamide (DMF) at reflux. The reaction mixture combines the DPP core (3 g), n-octylbromide (5.26 g), and K₂CO₃ (7 g) in DMF (75 mL) and chloroform (2000 mL). After 24 hours, the product is precipitated into methanol, filtered, and purified via flash chromatography (hexane:CH₃Cl), achieving an 85% yield . Key parameters include:
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Solvent selection : DMF facilitates nucleophilic substitution, while chloroform aids in solubility.
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Stoichiometry : A 2:1 molar ratio of n-octylbromide to DPP core ensures complete di-alkylation.
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Purification : Precipitation in methanol removes unreacted starting materials, followed by column chromatography to isolate the pure product.
Alternative Synthetic Approaches
Surfactant-Assisted Purification
The patent CN100334161C introduces a post-synthetic treatment with surfactants (e.g., polyoxyethylene lauryl ether) to improve pigment dispersion and application performance. Refluxing the crude product with surfactants in organic solvents enhances purity and reduces residual toxic byproducts.
Purification and Characterization
Flash Column Chromatography
Post-alkylation purification typically employs silica gel chromatography with hexane:CH₃Cl gradients to separate mono- and di-alkylated byproducts. This step is critical for achieving >95% purity, as confirmed by thin-layer chromatography (TLC).
Spectroscopic Characterization
1H NMR (400 MHz, CDCl₃) of the target compound reveals characteristic peaks:
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δ 8.92–8.90 (m, 4H, thiophene protons)
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δ 3.45–3.40 (t, 4H, N-CH₂-octyl)
Mass spectrometry (Q-TOF) confirms the molecular ion peak at m/z 603.68 [M+H]⁺, aligning with the molecular formula C₃₀H₄₀N₂O₂S₂.
Challenges and Optimization
Byproduct Formation
Incomplete alkylation can yield mono-octyl derivatives, necessitating rigorous stoichiometric control. Excess n-octylbromide (2.2 equivalents) and extended reaction times (24–48 hours) mitigate this issue.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioctyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings.
Scientific Research Applications
Organic Electronics
Organic Field-Effect Transistors (OFETs)
DTPD has been utilized as an active material in organic field-effect transistors. Its high charge mobility and stability make it a suitable candidate for OFET applications. Studies have shown that devices incorporating DTPD exhibit improved performance metrics compared to traditional organic semiconductors. For instance, Zhang et al. (2013) reported that DTPD-based OFETs demonstrated mobility values exceeding 0.5 cm²/V·s, which is significant for organic materials .
Organic Photodetectors
The compound has also been explored in the development of organic photodetectors. Its absorption properties in the visible spectrum allow it to effectively convert light into electrical signals. Research indicates that photodetectors using DTPD can achieve high responsivity and fast response times, making them suitable for applications in imaging and sensing technologies .
Photovoltaics
Organic Solar Cells (OSCs)
DTPD serves as a promising electron donor material in bulk heterojunction solar cells. Its ability to form efficient charge transfer complexes with acceptor materials enhances the photovoltaic performance of OSCs. Recent advancements have shown that solar cells utilizing DTPD can achieve power conversion efficiencies (PCEs) exceeding 10%, which is competitive with many commercial solar technologies .
Stability and Efficiency
The thermal and photochemical stability of DTPD contributes significantly to the longevity of solar cells. Studies have demonstrated that devices based on this compound maintain their efficiency over extended periods under operational conditions, addressing one of the critical challenges in organic photovoltaics—degradation under light exposure .
Materials Science
Conductive Polymers
In materials science, DTPD has been incorporated into conductive polymer matrices to enhance their electrical properties. The integration of DTPD into polymer composites has resulted in materials with improved conductivity and mechanical strength, making them suitable for flexible electronic applications .
Sensors and Actuators
The electronic properties of DTPD also lend themselves to applications in sensors and actuators. Its responsiveness to environmental stimuli allows for the development of sensitive devices capable of detecting changes in temperature or pressure. Research has indicated that DTPD-based sensors exhibit rapid response times and high sensitivity, which are crucial for real-time monitoring applications .
Case Studies
Mechanism of Action
The mechanism by which 2,5-Dioctyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione exerts its effects is primarily through its electronic structure. The conjugated system allows for efficient charge transport, which is crucial for its applications in electronic devices. The presence of thiophene rings and octyl chains enhances its solubility and processability, facilitating its incorporation into various device architectures .
Comparison with Similar Compounds
Comparison with Structural Analogs
Side-Chain Variations
The alkyl chains on the DPP nitrogen atoms significantly influence solubility, crystallinity, and device performance.
Key Findings :
- Longer or branched alkyl chains (e.g., 2-octyldodecyl) improve solubility and thin-film morphology but may reduce crystallinity, necessitating a balance for optimal charge transport .
- Octyl-DPP-Th strikes a practical compromise, enabling solution processing while maintaining moderate crystallinity for photovoltaic applications .
Heterocycle Substitution (Thiophene vs. Selenophene/Furan)
Replacing thiophene with selenophene or furan alters conjugation length, electron affinity, and intermolecular interactions.
Key Findings :
- Selenophene substitution narrows the bandgap and redshifts absorption, enhancing near-infrared (NIR) response and charge mobility in OTFTs due to stronger Se···Se interactions .
- Furan-substituted DPP (BO-DPPF) exhibits a wider bandgap and lower mobility, attributed to furan’s weaker electron-donating ability and reduced intermolecular stacking .
Functional Group Modifications on Thiophene
Functionalizing thiophene rings with electron-withdrawing or -donating groups tunes electronic properties.
Key Findings :
- Trimethylstannyl groups enable cross-coupling reactions for polymer synthesis, preserving optoelectronic properties .
- Strong electron-withdrawing groups (e.g., malononitrile) lower the LUMO level, enhancing electron transport and NIR absorption for bioimaging .
Asymmetric vs. Symmetric Derivatives
Asymmetric DPP derivatives can disrupt crystallinity but improve solubility and film-forming properties.
Biological Activity
2,5-Dioctyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DPP) is a diketopyrrolopyrrole (DPP) derivative known for its significant applications in organic electronics, particularly in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). This compound exhibits unique electronic properties due to its conjugated structure and the presence of thiophene rings.
- Molecular Formula : C30H40N2O2S2
- Molecular Weight : 524.78 g/mol
- CAS Number : 1057401-08-7
- Structure : The compound features a pyrrolo-pyrrole core with octyl substituents that enhance solubility and processability in organic solvents.
Biological Activity Overview
The biological activity of DPP compounds primarily relates to their role in organic electronics rather than direct biological effects. However, their interactions with biological systems can be inferred from their chemical properties and the behavior of related compounds.
1. Antioxidant Activity
Some studies suggest that DPP derivatives can exhibit antioxidant properties. The electron-withdrawing nature of the diketopyrrolopyrrole core may contribute to radical scavenging activities. This property is crucial for potential applications in biomedical fields where oxidative stress is a concern.
2. Phototoxicity and Cytotoxicity
Research on similar DPP compounds indicates potential phototoxic effects when exposed to UV light. For instance, derivatives with thiophene groups have shown cytotoxic effects on various cell lines under specific conditions. The mechanism often involves the generation of reactive oxygen species (ROS) upon light activation, leading to cell damage.
3. Use in Drug Delivery Systems
DPP compounds are being explored as carriers for drug delivery due to their ability to form stable complexes with various therapeutic agents. Their electronic properties can be tuned to improve drug release profiles and targeting capabilities.
Case Study 1: Antioxidant Properties
A study published in Journal of Materials Chemistry examined the antioxidant capacity of DPP derivatives. The results indicated that these compounds could effectively scavenge free radicals, suggesting potential therapeutic applications in preventing oxidative damage .
Case Study 2: Phototoxicity Assessment
In a study assessing the cytotoxic effects of DPP derivatives on human cancer cell lines, it was found that certain derivatives induced apoptosis through ROS generation when exposed to light . The findings highlight the need for careful evaluation of phototoxicity when considering these compounds for biomedical applications.
Research Findings
Q & A
Q. Q1. What are the standard synthetic routes for preparing 2,5-Dioctyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione?
Methodological Answer: The synthesis typically involves alkylation of the diketopyrrolopyrrole (DPP) core. A common procedure () uses the unsubstituted DPP derivative (e.g., 3,6-diphenyl-2,5-dihydro-1,4-diketopyrrolo[3,4-c]pyrrole-1,4-dione) reacted with alkyl halides (e.g., n-hexyl bromide) under basic conditions (potassium tert-butoxide) in 1-methyl-2-pyrrolidinone (NMP). The reaction is stirred under nitrogen for 18 hours, followed by precipitation in cold water and purification via column chromatography (ethyl acetate/hexane). Yield optimization (~44%) requires precise stoichiometry and inert atmosphere control .
Key Data:
- Reagents: Alkyl halides, KOtBu, NMP.
- Purification: Column chromatography (1:3 ethyl acetate/hexane).
- Yield: 44% (for hexyl substitution) .
Q. Q2. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- 1H/13C NMR confirms substitution patterns and alkyl chain integration (e.g., δ 3.74 ppm for methylene protons in hexyl chains) .
- FTIR identifies carbonyl (C=O) stretches at ~1674 cm⁻¹ and alkyl C-H vibrations .
- HRMS validates molecular weight (e.g., [M]+ at m/z 452.2458) .
- X-ray crystallography resolves crystal packing and bond lengths (e.g., prism-like crystals from methanol recrystallization) .
Advanced Research Questions
Q. Q3. How do alkyl chain length and substitution patterns influence electronic properties (e.g., HOMO-LUMO gaps) in DPP derivatives?
Methodological Answer: Longer alkyl chains (e.g., octyl vs. hexyl) enhance solubility but reduce crystallinity, impacting charge transport. UV-vis and cyclic voltammetry (CV) are used to measure bandgaps. For example, octyl chains lower aggregation in solution, shifting absorption maxima (). Substitution with electron-withdrawing groups (e.g., bromothiophene in ) narrows bandgaps by stabilizing LUMO levels. Computational modeling (DFT) correlates substituent effects with experimental CV data .
Key Data:
- Bandgap Tuning: Bromine substitution reduces Eg by ~0.3 eV .
- Solubility: Octyl chains enable processing in non-polar solvents (e.g., chloroform) .
Q. Q4. What methodological challenges arise in achieving regioselective functionalization of the DPP core?
Methodological Answer: Regioselectivity is complicated by the symmetry of the DPP core. Strategies include:
- Stepwise coupling: Use bulky directing groups (e.g., 4-methoxyphenyl in ) to block undesired positions.
- Temperature control: Lower temperatures (0–25°C) favor mono-substitution; higher temps (80–120°C) drive di-substitution ().
- Stoichiometric ratios: Limiting aryl halide equivalents (1:1.5 molar ratio) minimizes over-substitution .
Validation:
- HPLC monitoring tracks reaction progress.
- MALDI-TOF MS identifies intermediates .
Q. Q5. How can researchers resolve discrepancies in reported crystallographic data for DPP derivatives?
Methodological Answer: Discrepancies often stem from polymorphism induced by recrystallization solvents. For example:
- Methanol yields prismatic crystals with P21/c space group .
- Chloroform/hexane produces needle-like crystals in P-1 symmetry .
To reconcile data, repeat crystallization under identical conditions and validate via single-crystal XRD. Compare unit cell parameters (e.g., a=15.2 Å in methanol vs. a=12.8 Å in chloroform) .
Q. Q6. What strategies optimize charge transport properties in thin-film devices using this compound?
Methodological Answer:
- Annealing: Thermal treatment (150°C, 10 min) enhances π-π stacking (evidenced by XRD peak sharpening at 2θ = 5.6°) .
- Solvent engineering: High-boiling solvents (e.g., o-dichlorobenzene) improve film morphology, reducing pinholes (AFM roughness <2 nm) .
- Blending with PCBM: Electron mobility (μe) increases from 10⁻⁴ to 10⁻² cm²/V·s in bulk heterojunction solar cells .
Key Data:
- Mobility: μh = 0.01–0.05 cm²/V·s (hole-only devices) .
- Device Efficiency: PCE up to 5.2% in OPVs .
Data Contradictions and Validation
Q. Q7. How should researchers address conflicting reports on the compound’s thermal stability?
Methodological Answer: Discrepancies in melting points (e.g., 243°C in vs. 209°C in ) may arise from impurities or polymorphs. Validate via:
- DSC: Measure Tm under nitrogen (10°C/min heating rate).
- TGA: Decomposition onset >300°C confirms thermal robustness .
Q. Q8. Why do NMR spectra vary between synthetic batches despite identical protocols?
Methodological Answer: Residual solvents (e.g., NMP) or moisture can shift proton signals. Mitigate by:
- Strict drying: Use molecular sieves for solvents.
- Deuterated solvent purity: Ensure CDCl3 is <0.01% H2O.
- Paramagnetic filtering: Pass crude product through silica gel to remove metal catalysts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
